N-(2-ethoxy-5-sulfamoylphenyl)acetamide
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Overview
Description
N-(2-ethoxy-5-sulfamoylphenyl)acetamide is an organic compound with a molecular structure that includes an ethoxy group, a sulfamoyl group, and an acetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-ethoxy-5-sulfamoylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-ethoxy-5-sulfamoylaniline
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-(2-ethoxy-5-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, while the ethoxy and acetamide groups may enhance binding affinity or specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-sulfamoylphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-chloro-5-sulfamoylphenyl)acetamide: Contains a chloro group instead of an ethoxy group.
N-(2-hydroxy-5-sulfamoylphenyl)acetamide: Features a hydroxy group in place of the ethoxy group.
Uniqueness
N-(2-ethoxy-5-sulfamoylphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and binding properties. This makes it distinct from its analogs and potentially useful in applications where specific interactions are required.
Properties
IUPAC Name |
N-(2-ethoxy-5-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-10-5-4-8(17(11,14)15)6-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOBVQYEZHIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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